(Z)-(1R)-cis-tefluthrin (Z)-(1R)-cis-tefluthrin (Z)-(1R)-cis-tefluthrin is a 2,3,5,6-tetrafluoro-4-methylbenzyl 3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate in which both of the stereocentres have R configuration. It is an enantiomer of a (Z)-(1S)-cis-tefluthrin.
Brand Name: Vulcanchem
CAS No.: 391634-71-2
VCID: VC13530006
InChI: InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m0/s1
SMILES: CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Molecular Formula: C17H14ClF7O2
Molecular Weight: 418.7 g/mol

(Z)-(1R)-cis-tefluthrin

CAS No.: 391634-71-2

Cat. No.: VC13530006

Molecular Formula: C17H14ClF7O2

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

(Z)-(1R)-cis-tefluthrin - 391634-71-2

Specification

CAS No. 391634-71-2
Molecular Formula C17H14ClF7O2
Molecular Weight 418.7 g/mol
IUPAC Name (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m0/s1
Standard InChI Key ZFHGXWPMULPQSE-UKSCLKOJSA-N
Isomeric SMILES CC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F
SMILES CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Canonical SMILES CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F
Boiling Point 156 °C at 1 mm Hg
Colorform Colorless solid
Melting Point 44.6 °C
Off-white; MP: 39-43 °C /Technical/

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

(Z)-(1R)-cis-tefluthrin belongs to the synthetic pyrethroid class, featuring a cyclopropane carboxylate core with multiple halogen substituents. Its IUPAC name is (Z)-(1R)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid 2,3,5,6-tetrafluoro-4-methylbenzyl ester. The stereochemistry is defined by:

  • Z-configuration: The trifluoromethyl and chlorine groups reside on the same side of the double bond.

  • 1R chiral center: Absolute configuration at the cyclopropane ring’s 1-position.

  • Cis orientation: Spatial arrangement of substituents around the cyclopropane ring .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄ClF₇O₂
Molecular Weight418.73 g/mol
Melting Point44–46°C
Boiling Point156°C at 1.33 hPa
Density1.23 g/cm³
Vapor Pressure8 × 10⁻³ Pa (20°C)
LogP (Octanol-Water)6.5
Water Solubility0.02 mg/L (20°C)

The compound’s low vapor pressure and high LogP value suggest strong adsorption to organic matter and limited volatilization .

Synthesis and Manufacturing

Stereoselective Synthesis

Industrial production of (Z)-(1R)-cis-tefluthrin employs asymmetric catalysis to achieve the desired stereochemistry:

  • Core cyclopropanation: A chrysanthemic acid derivative undergoes [2+1] cycloaddition with dichlorotrifluoroethylene under chiral catalyst control to establish the 1R configuration.

  • Esterification: The cyclopropane carboxylate reacts with 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) .

  • Crystallization: The crude product is purified via solvent-mediated crystallization, typically using chloroform/methanol mixtures, to isolate the (Z)-(1R)-cis isomer .

Crystalline Modifications

Patent AU2017203635A1 describes a novel crystalline form with improved thermal stability (>50°C decomposition threshold versus 44–46°C for the standard form). X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.5° .

Toxicological Profile

Acute Mammalian Toxicity

A pivotal rat study (n=48) compared (Z)-(1R)-cis-tefluthrin with bifenthrin :

Parameter(Z)-(1R)-cis-tefluthrinBifenthrin
LD₅₀ (oral)7.5 mg/kg12 mg/kg
Hypothermia Threshold0.1–6 mg/kg3 mg/kg
Cerebellum:Blood Ratio1.8–2.11.1
Time to Peak Effect3.2 ± 0.7 hr4.1 ± 1.1 hr

The compound induced a 2.1°C subcutaneous temperature drop at 6 mg/kg, escalating to lethal neurotoxicity (limb paralysis, respiratory distress) at 7.5 mg/kg .

Tissue Distribution Kinetics

GC-ECD analysis 6 hours post-dosing revealed:

  • Cerebellum Accumulation: 18.7 ± 2.3 ng/g tissue, exceeding blood (10.2 ± 1.8 ng/mL) and liver (15.4 ± 2.1 ng/g) concentrations .

  • Metabolic Stability: <5% hepatic conversion to polar metabolites, contrasting with 22–35% for bifenthrin .

Environmental Fate and Ecotoxicology

Soil Microbial Impact

A two-year field study assessed microbial parameters in Bt corn plots treated with 0.5 kg/ha (Z)-(1R)-cis-tefluthrin :

ParameterBt Corn + TefluthrinControl
N Mineralization Rate3.8 ± 0.4 mg N/kg/day4.1 ± 0.5 mg N/kg/day
Soil Respiration28.7 ± 3.1 µg CO₂/g/day32.4 ± 2.8 µg CO₂/g/day
Bacterial Diversity (Shannon Index)3.41 ± 0.113.38 ± 0.09

No significant differences emerged in nitrification rates or microbial biomass carbon. The 11% respiration reduction in Year 1 (p=0.047) normalized by Year 2 .

Aquatic Toxicity

Though direct studies are absent, physicochemical proxies predict:

  • Bioaccumulation Factor (BCF): Estimated 1,240–1,850 in fish due to LogP >6 .

  • Photodegradation Half-Life: 4.7 days in surface waters (λ >290 nm) .

Regulatory and Analytical Considerations

Detection Methods

  • GC-ECD: Limit of quantification = 0.01 ng/g in biological matrices .

  • HPLC-MS/MS: ESI-negative mode, m/z 417→299 (CE=25 eV) .

Regulatory Status

AgencyClassificationReference
EPARestricted Use Pesticide
EU Pesticides DatabaseNot Approved
WHOClass II (Moderately Hazardous)

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